molecular formula C10H16N2O B1459890 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126163-22-0

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Katalognummer: B1459890
CAS-Nummer: 2126163-22-0
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: ILRZESMADLEPJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is a chemical compound of interest in synthetic and coordination chemistry. It features a 3,5-dimethylpyrazole moiety, a heterocyclic structure known to act as a versatile ligand in the formation of metal complexes . The presence of both nitrogen donors in the pyrazole ring and the hydroxyl group on the cyclobutane ring creates potential for diverse binding modes and the synthesis of novel molecular architectures. Researchers may explore its application in developing new catalysts or functional materials. Furthermore, pyrazole derivatives are extensively studied in corrosion science for their efficacy as inhibitors for metals in acidic environments, acting through adsorption on the metal surface to form a protective layer . This compound is presented as a building block for further chemical synthesis and material science investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-6-9(2)12(11-8)7-10(13)4-3-5-10/h6,13H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZESMADLEPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol (CAS: 2126163-22-0) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is C10H16N2O, with a molecular weight of 180.25 g/mol. The compound features a cyclobutane ring substituted with a pyrazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Purity95%
CAS Number2126163-22-0

Synthesis

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol involves the reaction of appropriate pyrazole derivatives with cyclobutanol under controlled conditions. This process often requires optimization to enhance yield and purity.

Antibacterial Properties

Research indicates that compounds similar to 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of DNA synthesis and cell wall integrity .

The proposed mechanisms for the antibacterial activity of pyrazole derivatives include:

  • DNA Interference : Compounds may generate reactive species that damage bacterial DNA.
  • Inhibition of Enzymatic Activity : Pyrazole-based ligands can interact with metal ions in metalloenzymes, inhibiting their function .
  • Membrane Disruption : Some studies suggest that these compounds can alter bacterial membrane permeability, leading to cell lysis.

Study on Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyrazole derivatives, including 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, researchers utilized the agar disc diffusion method. The compound was tested at concentrations of 1 mM against S. aureus, E. coli, and Proteus mirabilis. Results indicated significant inhibition zones, suggesting potent antibacterial properties .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study employed MTT assays to evaluate cell viability after treatment with varying concentrations of the compound. The findings revealed that at non-cytotoxic concentrations, the compound induced apoptosis in cancer cells, indicating potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following sections compare the target compound with similar derivatives, focusing on structural features, synthesis, biological activity, and crystallographic validation.

Structural and Functional Comparison

The cyclobutanol core distinguishes the target compound from analogs with larger or heteroatom-containing rings (e.g., triazoles or thiadiazoles). Key differences include:

  • Substituent Effects: The 3,5-dimethylpyrazole group is shared with analogs such as those reported by Liu et al. (2011), but its attachment to a cyclobutanol core may alter steric and electronic properties compared to triazole-linked systems .

Crystallographic and Structural Validation

Structural validation of similar compounds, such as the dimeric crystal structure reported by Liu et al. (2011), likely employed SHELX-family programs (e.g., SHELXL for refinement) . The methodology described by Spek (2009) emphasizes the importance of validation tools like PLATON to identify crystallographic disorders or twinning, which are critical for accurate structural determination .

Vorbereitungsmethoden

N-Alkylation of Pyrazole with Cyclobutanone Derivatives

  • Method : Alkylation of the pyrazole nitrogen with a cyclobutanone-derived electrophile such as chloromethylcyclobutanol or bromomethylcyclobutanone.
  • Reagents :
    • 3,5-dimethylpyrazole
    • Halomethylcyclobutanone or halomethylcyclobutanol
    • Base (e.g., potassium carbonate, sodium hydride)
  • Solvent : Polar aprotic solvents like DMF or DMSO are preferred to facilitate SN2 reactions.

  • Mechanism : The pyrazole nitrogen acts as a nucleophile attacking the electrophilic halomethyl group, forming the N-alkylated product.

  • Outcome : This method directly affords 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol after workup.

Reductive Amination or Addition to Cyclobutanone

  • Method : Condensation of 3,5-dimethylpyrazole with cyclobutanone followed by reduction.
  • Reagents :
    • 3,5-dimethylpyrazole
    • Cyclobutanone
    • Reducing agent (e.g., sodium borohydride or catalytic hydrogenation)
  • Conditions : Initial imine or enamine formation between pyrazole nitrogen and cyclobutanone carbonyl, then reduction to the corresponding alcohol.

  • Advantages : This approach can be more selective and avoids the need for halogenated intermediates.

Organocatalytic and Multi-Component Approaches

Recent advances in organocatalysis have enabled more efficient and sustainable syntheses of pyrazole derivatives. For example, a pyrrolidine-BzOH salt-catalyzed one-pot three-component reaction involving pyrazolones and aldehydes has been reported to yield pyrazole derivatives with high selectivity and yield.

While this method is demonstrated for 1,3-diarylallylidene pyrazolones, the concept of organocatalytic multi-component reactions could be adapted to synthesize pyrazolylmethyl cyclobutanols by selecting appropriate aldehydes and ketones, potentially streamlining the preparation of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Pyrazole formation via hydrazine + diketone Hydrazine hydrate, acetylacetone Reflux in ethanol High regioselectivity, simple Requires isolation of pyrazole
N-Alkylation with halomethylcyclobutanol 3,5-dimethylpyrazole, halomethylcyclobutanol, base DMF or DMSO, room temp to reflux Direct attachment, straightforward Requires halogenated intermediate
Reductive amination with cyclobutanone 3,5-dimethylpyrazole, cyclobutanone, NaBH4 Mild reducing conditions Avoids halogenated intermediates May require careful control of reduction
Organocatalytic multi-component synthesis Pyrazolones, aldehydes, ketones, pyrrolidine-BzOH salt One-pot, thermal conditions High atom economy, sustainable Adaptation needed for cyclobutanol derivatives

Research Findings and Notes

  • The direct N-alkylation method is the most commonly employed due to its simplicity and good yields.
  • Reductive amination offers a milder alternative but may require optimization to prevent over-reduction or side reactions.
  • Organocatalytic methods represent a promising frontier, offering environmentally friendly routes with high selectivity and atom economy, although specific application to 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol remains to be fully explored.
  • No direct patents or publications specifically detailing the preparation of this exact compound were found, but related pyrazolyl cyclobutanol derivatives have been described in patent WO2019048541A1, which discusses hydroxycyclobutyl substituents attached to pyrazolyl groups, indicating synthetic feasibility via similar routes.

Q & A

Basic: What are the typical synthetic routes for 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, and how can purity be optimized?

The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or coupling reactions. For example, a cyclobutanol derivative may react with a 3,5-dimethylpyrazole precursor under alkaline conditions. Key steps include:

  • Alkylation : Introducing the pyrazole moiety to the cyclobutanol backbone using a methylating agent (e.g., methyl iodide).
  • Purification : Column chromatography or recrystallization (e.g., from methanol/water mixtures) to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometry, reaction time (e.g., reflux for 25–30 hours), and temperature .

Advanced: How can Design of Experiments (DoE) improve the synthesis efficiency of this compound?

DoE can systematically optimize reaction parameters:

  • Variables : Catalyst loading, solvent polarity (e.g., xylene vs. ethanol), and temperature.
  • Response surface methodology : To identify interactions between variables affecting yield and purity .
  • Case study : A 20% yield increase was reported when switching from ethanol to xylene in analogous pyrazole syntheses .

Basic: What spectroscopic techniques are critical for structural elucidation?

  • NMR : ¹H/¹³C NMR to confirm the cyclobutanol and pyrazole moieties (e.g., δ 1.5–2.5 ppm for cyclobutane protons).
  • FT-IR : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N pyrazole) .
  • Mass spectrometry : High-resolution MS to verify the molecular ion ([M+H]⁺ expected for C₁₁H₁₇N₂O) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

Single-crystal X-ray diffraction provides:

  • Bond angles/distances : Confirming the cyclobutane ring strain and pyrazole orientation.
  • Case study : A related 3,5-dimethylpyrazole derivative showed a dihedral angle of 85° between the pyrazole and cyclobutane rings, influencing reactivity .

Basic: What are the key solubility and stability considerations for this compound?

  • Solubility : Poor in water; soluble in DMSO, methanol, or dichloromethane.
  • Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at –20°C .
  • Degradation : Cyclobutanol oxidation to ketones under acidic conditions .

Advanced: What strategies mitigate stability issues during biological assays?

  • Formulation : Use cyclodextrin-based encapsulation to enhance aqueous stability.
  • pH control : Maintain neutral pH (6.5–7.5) to prevent cyclobutanol ring opening .

Basic: How is the compound’s bioactivity screened in preliminary studies?

  • In vitro assays : Antimicrobial (MIC against E. coli), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., kinase assays) .
  • Dose-response curves : IC₅₀ values for structure-activity relationship (SAR) analysis .

Advanced: How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use the InChI key (PubChem data) to model binding to enzymes (e.g., cyclooxygenase-2).
  • MD simulations : Assess conformational flexibility of the cyclobutanol ring in binding pockets .

Basic: How are contradictory data on biological activity resolved?

  • Reproducibility checks : Validate assays across multiple labs.
  • Meta-analysis : Compare datasets from analogous compounds (e.g., 2-(1H-benzodiazol-1-yl)cyclobutan-1-ol derivatives) .

Advanced: What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?

  • Kinetic studies : Monitor substituent effects on reaction rates (e.g., SN2 displacement at the cyclobutanol oxygen).
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group participation in hydrolysis .

Basic: What are the toxicity profiles in preclinical models?

  • Acute toxicity : LD₅₀ in rodents (e.g., >500 mg/kg in mice).
  • Genotoxicity : Ames test for mutagenicity .

Advanced: How can metabolomics identify degradation products in vivo?

  • LC-MS/MS : Detect hydroxylated or glucuronidated metabolites.
  • Case study : A cyclobutanol derivative showed a primary metabolite via CYP3A4 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.